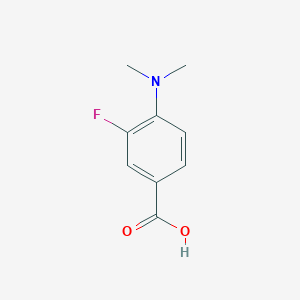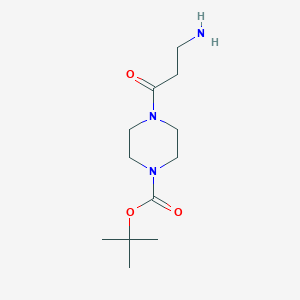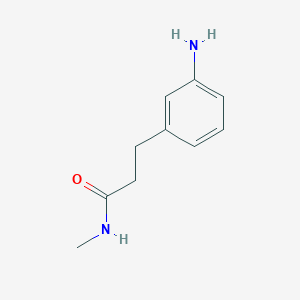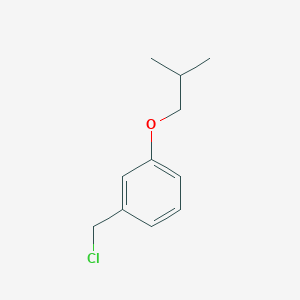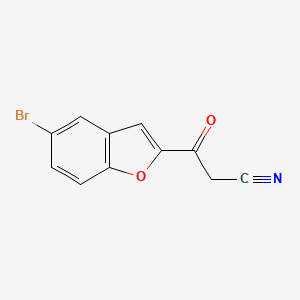
3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile
Overview
Description
3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile is a chemical compound belonging to the benzofuran family, characterized by its bromine atom at the 5-position of the benzofuran ring and a cyano group attached to a ketone
Mechanism of Action
Target of Action
Similar compounds, such as 5-phenyl-1-benzofuran-2-yl derivatives, have been shown to exhibit antimicrobial and antioxidant activities . These activities suggest that the compound may interact with microbial proteins or oxidative pathways in the body.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with the receptor glcn6p synthase . This interaction could potentially influence the compound’s antimicrobial and antioxidant activities.
Biochemical Pathways
Given the antimicrobial and antioxidant activities of similar compounds, it’s plausible that the compound may affect pathways related to microbial growth and oxidative stress .
Result of Action
Similar compounds have been shown to exhibit antimicrobial and antioxidant activities , suggesting that the compound may have similar effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
For instance, a series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized . These compounds were found to have significant biological activities .
Cellular Effects
Benzofuran compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile typically involves the following steps:
Bromination: The starting material, 1-benzofuran-2-carboxylic acid, undergoes bromination at the 5-position using bromine in the presence of a suitable catalyst.
Ketone Formation: The brominated benzofuran is then subjected to a reaction with cyanoacetamide under acidic conditions to form the corresponding ketone.
Oxidation: The resulting intermediate is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanoic acid.
Reduction: this compound alcohol or amine derivatives.
Substitution: 3-(5-Hydroxy-1-benzofuran-2-yl)-3-oxopropanenitrile or 3-(5-Amino-1-benzofuran-2-yl)-3-oxopropanenitrile.
Scientific Research Applications
3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile has shown promise in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of bacterial infections and cancer.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile is compared with other similar compounds, such as:
3-(5-Chloro-1-benzofuran-2-yl)-3-oxopropanenitrile: Similar structure but with a chlorine atom instead of bromine.
3-(5-Iodo-1-benzofuran-2-yl)-3-oxopropanenitrile: Similar structure but with an iodine atom instead of bromine.
3-(5-Methyl-1-benzofuran-2-yl)-3-oxopropanenitrile: Similar structure but with a methyl group instead of bromine.
These compounds share similar chemical properties but differ in their biological activities and applications due to the varying effects of the substituents.
Properties
IUPAC Name |
3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c12-8-1-2-10-7(5-8)6-11(15-10)9(14)3-4-13/h1-2,5-6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWCBYYXSVRBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)

![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)
